molecular formula C20H18FN3O4S2 B2699519 1-(4-Fluorophenyl)-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 940999-46-2

1-(4-Fluorophenyl)-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No. B2699519
CAS RN: 940999-46-2
M. Wt: 447.5
InChI Key: POMWQYCFDUZAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C20H18FN3O4S2 and its molecular weight is 447.5. The purity is usually 95%.
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Scientific Research Applications

Drug Metabolism and Synthesis Techniques

Research on related compounds, such as 1-[2-(5-tert-butyl-[1,3,4] oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone, highlights the metabolic pathways in liver microsomes, pointing towards hydroxylation and carbonyl reduction as major reactions. The metabolites formed during these processes, including C-demethylated derivatives, provide insights into potential detoxification routes for similar compounds (Yoo et al., 2008).

Antimicrobial and Antiviral Applications

Compounds with structural similarities exhibit significant antimicrobial and antiviral properties. For instance, novel Schiff bases synthesized from related chemical structures have shown excellent in vitro antimicrobial activity (Puthran et al., 2019). Additionally, derivatives involving the pyrazolo[3,4-b]pyridin moiety have been evaluated for their antiviral activities, particularly against HSV1 and HAV-MBB, revealing the potential of such compounds in antiviral drug development (Attaby et al., 2006).

Synthetic Methodologies and Chemical Properties

The synthesis and characterization of related compounds, including those incorporating the 1,3,4-oxadiazole ring, highlight the versatility of synthetic approaches for constructing complex molecules with potential biological activities. These synthetic strategies can pave the way for designing novel therapeutic agents with enhanced efficacy and specificity (Almansa et al., 2008).

properties

IUPAC Name

1-(4-fluorophenyl)-2-[[5-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4S2/c21-16-8-6-14(7-9-16)18(25)13-29-20-23-22-19(28-20)15-4-3-5-17(12-15)30(26,27)24-10-1-2-11-24/h3-9,12H,1-2,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMWQYCFDUZAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

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